Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
Description
Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group at the 2-position of the aromatic ring. The Boc group [(1,1-dimethylethoxy)carbonyl] is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic and nucleophilic conditions and its selective cleavage under acidic conditions. This compound is structurally characterized by the following key elements:
- A benzoic acid backbone with a free carboxylic acid group.
- A methylamino (-NHCH₃) substituent at the ortho position (2-position) relative to the carboxylic acid.
- A Boc group attached to the methylamino nitrogen, forming a carbamate linkage.
These compounds are often intermediates in pharmaceutical synthesis, where the Boc group safeguards reactive amines during multi-step reactions.
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11(15)8-14-10-7-5-4-6-9(10)12(16)17/h4-7,14H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYDQSSPAQOVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the tert-butoxycarbonyl (Boc) derivative.
Formation of Amide Bond: The protected amino group is then reacted with benzoic acid to form the amide bond.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzoic acid derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- is used in various scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved often include enzymatic reactions where the compound binds to the active site, altering the enzyme’s activity.
Comparison with Similar Compounds
Functional Group Impact on Reactivity and Stability
- Boc vs. Benzamido Protecting Groups: The Boc group in the target compound offers superior stability under basic conditions compared to the benzamido group in 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid . However, Boc is acid-labile, requiring controlled cleavage (e.g., trifluoroacetic acid), whereas benzamido groups may require harsher hydrolysis conditions.
- Ester vs.
Biological Activity
Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS Number: 141871-02-5), is an organic compound that has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- IUPAC Name : 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoic acid
- InChI Key : UXLICAHPTWWCII-UHFFFAOYSA-N
The compound features a benzoic acid core with a tert-butoxycarbonyl (Boc) protecting group on the amino side chain, which influences its reactivity and biological interactions.
Benzoic acid derivatives often exhibit biological activities through their interactions with specific molecular targets. The mechanism of action of benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- may involve:
- Enzyme Inhibition : The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in inflammation and pain pathways, similar to other benzoic acid derivatives.
Biological Activities
Research indicates that benzoic acid derivatives can possess a range of biological activities:
- Antimicrobial Activity : Some studies suggest that benzoic acid derivatives can exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to modulate inflammatory responses, particularly in models of arthritis and other inflammatory diseases.
Case Studies
- Anti-inflammatory Activity :
- Pharmacokinetics and Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzoic Acid | Simple structure | Basic antimicrobial properties |
| 2-Aminobenzoic Acid | Similar structure without Boc group | Moderate anti-inflammatory effects |
| N-Boc-2-Aminobenzoic Acid | Contains Boc-protected amino group | Enhanced reactivity and potential for enzyme inhibition |
The presence of the Boc group in benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]- provides steric hindrance that may enhance its selectivity towards biological targets compared to simpler analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing derivatives of benzoic acid with tert-butoxycarbonyl (Boc) protecting groups, and how can these methods be adapted for synthesizing 2-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoic acid?
- Methodological Answer : A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines to benzoic acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt). For example, describes a Friedel-Crafts acylation using aluminum chloride (AlCl₃) in dichloromethane, which could be modified by substituting pyrene with a Boc-protected methylamine precursor. Reaction optimization (e.g., temperature, stoichiometry) is critical to avoid Boc deprotection under acidic conditions .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the Boc group’s tert-butyl protons (1.2–1.4 ppm) and carbonyl carbons (~155 ppm). The methylamino group’s protons appear as a singlet near 2.8–3.2 ppm.
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve unreacted intermediates. Compare retention times with Boc-protected analogs (e.g., lists similar derivatives, aiding method calibration) .
Q. What are the recommended storage conditions to ensure the stability of Boc-protected benzoic acid derivatives?
- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Monitor stability via periodic FT-IR to detect carbonyl degradation (e.g., loss of the ~1700 cm⁻¹ Boc carbonyl peak) .
Advanced Research Questions
Q. How do steric and electronic effects of the Boc group influence the reactivity of the methylamino substituent in nucleophilic acyl substitution reactions?
- Methodological Answer : The bulky Boc group reduces nucleophilicity of the methylamino moiety. Computational modeling (DFT) can predict activation energies for substitution reactions. Compare with analogs lacking Boc protection (e.g., ’s DX-CA-[S2200], an unprotected methylamino derivative) to quantify steric hindrance effects .
Q. What strategies can mitigate competing side reactions (e.g., Boc deprotection) during functionalization of the benzoic acid core?
- Methodological Answer :
- Use mild coupling agents (e.g., DMTMM instead of DCC) to avoid acidic byproducts.
- Conduct reactions at low temperatures (0–5°C) in aprotic solvents (e.g., THF).
- Monitor reaction progress via LC-MS to detect premature deprotection, as seen in ’s iodo-substituted Boc analogs .
Q. How can reaction thermodynamics inform solvent selection for large-scale synthesis of this compound?
- Methodological Answer : Calculate Gibbs free energy (ΔG) of solvation for intermediates using data from NIST thermochemical databases (e.g., ’s benzoic acid thermochemistry). Polar aprotic solvents like dichloromethane (ΔG ≈ –5 kJ/mol) optimize solubility while minimizing Boc group interaction .
Q. What analytical challenges arise in characterizing trace impurities in Boc-protected derivatives, and how can they be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
